Palmitoyldocosahexaenoyl Phosphatidylcholine-d9

Beschreibung

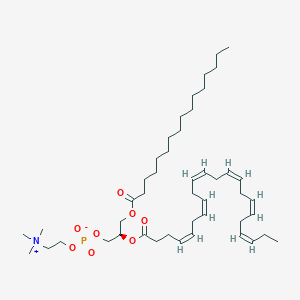

1-Palmitoyl-2-docosahexaenoyl-<i>sn</i>-glycero-3-phosphocholine is a mixed-acid phosphatidylcholine (PC) with a saturated palmitoyl chain (16:0) at the <i>sn</i>-1 position and a polyunsaturated docosahexaenoyl (DHA, 22:6) chain at the <i>sn</i>-2 position. Its molecular formula is C46H80NO8P, with an average mass of 806.119 Da and a single stereocenter at the <i>sn</i>-2 glycerol carbon . The DHA chain contains six <i>cis</i> double bonds (4<sup>Z</sup>,7<sup>Z</sup>,10<sup>Z</sup>,13<sup>Z</sup>,16<sup>Z</sup>,19<sup>Z</sup>), contributing to its high conformational flexibility and role in modulating membrane dynamics . This phospholipid is implicated in metabolic pathways such as linoleic acid metabolism and wound healing, as shown in studies on Huanglian Ointment .

Eigenschaften

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESVDEZGAHUQJU-ZLBXKVHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198216 | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-54-2 | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59403-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059403542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a phospholipid that contains palmitic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively. It is a component of Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL), and has been found in atherosclerotic plaques. Therefore, its primary targets are likely to be cells that interact with LDL and HDL, such as liver cells and cells of the arterial wall.

Mode of Action

It is known that enrichment of this phospholipid in recombinant hdls decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (lcat) in vitro. This suggests that the compound may interact with its targets by integrating into the lipid bilayer of cells, influencing the function of enzymes like LCAT that interact with these lipids.

Biochemical Pathways

The compound is involved in lipid metabolism, particularly in the formation and function of LDL and HDL. It may influence the LCAT enzyme, which is crucial for the maturation of HDL particles and plays a role in the reverse cholesterol transport pathway. By decreasing cholesterol ester formation, the compound could potentially affect the transport of cholesterol from peripheral tissues to the liver.

Result of Action

The primary molecular effect of this compound is a decrease in cholesterol ester formation by LCAT when it is enriched in HDLs. This could lead to alterations in HDL maturation and function, potentially affecting the transport of cholesterol in the body. At the cellular level, this could influence processes such as cell membrane composition and function, signal transduction, and lipid raft formation.

Biochemische Analyse

Biochemical Properties

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that enrichment of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine in recombinant HDLs decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (LCAT) in vitro.

Cellular Effects

The effects of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial.

Dosage Effects in Animal Models

The effects of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biologische Aktivität

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC) is a phospholipid that plays a significant role in cellular membranes and signaling pathways. It is composed of a palmitoyl chain and a docosahexaenoic acid (DHA) chain, making it a unique compound with potential biological activities. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with PDPC.

- Molecular Formula : C46H80NO8P

- Molecular Weight : 806.1 g/mol

- CAS Number : 59403-54-2

- Purity : >98%

Membrane Structure and Fluidity

PDPC contributes to the structural integrity and fluidity of cell membranes due to its unique fatty acid composition. The presence of DHA, an omega-3 fatty acid, enhances membrane flexibility and functionality, which is crucial for various cellular processes including signaling and transport.

Anti-inflammatory Effects

Research has indicated that PDPC exhibits anti-inflammatory properties. It can modulate inflammatory pathways by influencing the production of cytokines and other inflammatory mediators. For instance, studies have shown that PDPC can reduce the expression of pro-inflammatory cytokines in immune cells, suggesting its potential therapeutic role in inflammatory diseases .

Neuroprotective Properties

PDPC is particularly relevant in neurobiology due to its DHA content. DHA is known for its neuroprotective effects, which include promoting neuronal survival and reducing oxidative stress. PDPC may enhance these effects by stabilizing neuronal membranes and supporting synaptic function .

Lipid Peroxidation and Antioxidant Activity

The compound has been studied for its role in lipid peroxidation processes. PDPC can act as a substrate for lipid peroxidation, leading to the formation of hydroperoxides that may have signaling roles in oxidative stress responses . Additionally, it has been shown to interact with antioxidant systems, potentially enhancing cellular defenses against oxidative damage.

Interaction with Receptors

PDPC may also interact with various receptors involved in cell signaling. For example, it has been implicated in modulating G-protein coupled receptors (GPCRs) which play critical roles in transmitting signals from outside the cell to the interior .

Case Studies

- Neurodegenerative Diseases : In a study focusing on Alzheimer's disease models, PDPC was shown to improve cognitive function by enhancing synaptic plasticity and reducing amyloid-beta accumulation .

- Cardiovascular Health : Another research highlighted the role of PDPC in improving endothelial function in models of cardiovascular disease. The compound was observed to reduce oxidative stress markers and improve nitric oxide availability .

- Cancer Research : PDPC has been investigated for its potential anti-cancer properties. In vitro studies indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

Data Tables

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C46H80NO8P

- Molecular Weight : 806.1 g/mol

- CAS Number : 59403-54-2

- Structure : PDPC consists of palmitic acid and docosahexaenoic acid (DHA) attached to a glycerol backbone, making it a key component of cell membranes, particularly in the nervous system.

Neurobiology

PDPC has been investigated for its role in neurobiology due to its structural similarity to phosphatidylcholine, which is crucial for myelin formation and neuronal function. Notably:

- Myelin Basic Protein Interaction : Research indicates that PDPC can complex with myelin basic protein, potentially influencing myelination processes. This interaction has been studied in models of autoimmune encephalomyelitis, suggesting a protective role against demyelination .

- Neuroprotective Effects : Studies have shown that PDPC may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. This is particularly relevant in conditions such as multiple sclerosis and Alzheimer's disease .

Drug Delivery Systems

The amphiphilic nature of PDPC makes it an excellent candidate for drug delivery applications:

- Nanoparticle Formulation : PDPC can be utilized in the formulation of lipid nanoparticles for the targeted delivery of therapeutic agents. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy .

- Vaccine Development : The incorporation of PDPC in vaccine formulations has been explored to improve immune responses. Its phospholipid structure aids in the stabilization of antigens and enhances their presentation to immune cells .

Lipidomics

In lipidomics, PDPC serves as a biomarker for various physiological and pathological states:

- Quantitative Analysis : Advanced lipidomic techniques utilizing PDPC have been developed for the quantitative analysis of phospholipids in biological samples. This is essential for understanding lipid metabolism and its implications in diseases such as obesity and diabetes .

Case Studies

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis by Phospholipases

PDPC undergoes hydrolysis through phospholipase A₂ (PLA₂) enzymes, which target the sn-2 ester bond. Key enzymes include:

-

Impact of PDPC structure : The polyunsaturated DHA at sn-2 enhances susceptibility to PLA₂-mediated hydrolysis compared to monounsaturated PCs .

-

Biological role : Hydrolysis generates lipid mediators (e.g., DHA-derived resolvins) involved in anti-inflammatory signaling .

Oxidation Reactions

PDPC is highly prone to oxidation due to the six double bonds in DHA. Oxidation occurs via enzymatic or nonenzymatic pathways, producing truncated oxidized phospholipids (OxPLs):

Primary Oxidation Products

Oxidation-Induced Membrane Effects

-

Lipid order : PDPC oxidation decreases membrane lipid order by 20–30%, measured via Laurdan fluorescence .

-

Enzyme modulation : OxPDPC inhibits sPLA₂ activity in polyunsaturated matrices more effectively than in monounsaturated ones (Table 1) .

Table 1 : Modulation of sPLA₂ Activity by OxPDPC Derivatives in Lipid Vesicles

| Condition | ΔFL/FL POPC (%) | ΔFL/FL PDPC (%) |

|---|---|---|

| 30% POVPC (RT) | -59.3 | -20.3 |

| 30% PGPC (RT) | +74.4 | +109.1 |

| 30% PGPC (HC) | -43.1 | -63.0 |

RT = Room temperature mixing; HC = High-curvature vesicles

Metabolic Interactions

PDPC participates in lipid remodeling and signaling:

Cholesterol Metabolism

-

Recombinant HDLs enriched with PDPC reduce cholesterol esterification by lecithin:cholesterol acyltransferase (LCAT) by 35–40% compared to saturated PCs .

-

Mechanism: DHA’s conformational flexibility disrupts LCAT’s access to the sn-2 position .

Thioesterase Activity

Analytical Detection

Oxidized PDPC derivatives are quantified via:

Structural Stability

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphatidylcholines

Structural and Physicochemical Properties

The following table compares 1-palmitoyl-2-docosahexaenoyl-<i>sn</i>-glycero-3-phosphocholine with structurally analogous PCs:

| Compound Name | <i>sn</i>-1 Acyl Chain | <i>sn</i>-2 Acyl Chain | Key Structural Features | Phase Transition Temperature (°C) | Membrane Fluidity (Relative) |

|---|---|---|---|---|---|

| 1-Palmitoyl-2-docosahexaenoyl-PC (PDPC) | 16:0 (Palmitic) | 22:6 (DHA) | Six double bonds in DHA; high disorder | N/A (liquid-crystalline at 37°C) | High |

| 1-Palmitoyl-2-oleoyl-PC (POPC) | 16:0 | 18:1 (Oleic) | One double bond (C9); moderate disorder | −2 | Moderate |

| 1-Palmitoyl-2-arachidonoyl-PC (PL-AA) | 16:0 | 20:4 (Arachidonic) | Four double bonds; pro-inflammatory signaling | N/A | High |

| 1-Palmitoyl-2-eicosapentaenoyl-PC (PL-EPA) | 16:0 | 20:5 (EPA) | Five double bonds; anti-inflammatory effects | N/A | High |

| 1-Stearoyl-2-docosahexaenoyl-PC (SDPC) | 18:0 (Stearic) | 22:6 | Longer saturated chain; increased membrane thickness | N/A | Moderate |

| 1,2-Dipalmitoyl-PC (DPPC) | 16:0 | 16:0 | Fully saturated; gel-phase at physiological temps | 41.5 | Low |

Key Observations :

- Chain Unsaturation: PDPC’s DHA chain induces greater membrane disorder compared to monounsaturated POPC or saturated DPPC.

- Membrane Thickness : SDPC (18:0/22:6) forms thicker bilayers than PDPC (16:0/22:6) due to the longer stearoyl chain, altering lipid raft formation .

- Phase Behavior : DPPC transitions to a gel phase at 41.5°C, whereas PDPC remains in the liquid-crystalline phase at physiological temperatures, enhancing membrane permeability .

Membrane Dynamics

- PDPC increases lipid bilayer curvature stress in mixtures with POPC and cholesterol, promoting lipid raft formation .

- Small-angle X-ray diffraction reveals that PDPC-containing membranes have smaller lamellar repeat distances (∼55 Å) compared to PL-EPA (∼60 Å), reflecting tighter packing .

Therapeutic Potential

Vorbereitungsmethoden

Steglich Esterification for sn-1 Palmitoylation

The Steglich esterification method is widely employed for regiospecific acylation of glycerophosphocholine (GPC). As demonstrated in the synthesis of analogous compounds, 1-palmitoyl-sn-glycero-3-phosphocholine (1-PA GPC) is prepared by reacting GPC with palmitic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step achieves >90% yield under anhydrous conditions, with critical control of acyl migration through low-temperature (0–4°C) and short reaction durations (<4 hours).

Acyl migration from sn-1 to sn-2 positions remains a key challenge. For example, Papangelis et al. observed 12–15% migration during 1-PA GPC synthesis when using conventional reducing agents like sodium borohydride. Substituting sodium cyanoborohydride (NaBHCN) at pH 4 reduced migration to <2%, preserving sn-1 regioselectivity.

sn-2 Docosahexaenoylation via Active Esters

Following sn-1 palmitoylation, DHA is introduced at the sn-2 position using its hemisuccinate (HS) derivative. The Steglich protocol conjugates 7-dehydrocholesterol hemisuccinate (7-DHC HS) to 1-PA GPC, yielding 1-palmitoyl-2-(7-dehydrocholesterylsuccinoyl)-sn-glycero-3-phosphocholine. Adapting this method for DHA requires activating DHA as an acid anhydride or chloride.

The cadmium chloride complex of glycerophosphorylcholine facilitates selective sn-2 acylation, as reported in a patent describing DHA-rich phosphatidylcholine production. Reaction of DHA chloride with the cadmium complex at 40°C for 48 hours achieves 65–70% incorporation efficiency, though residual cadmium necessitates rigorous purification.

Enzymatic Synthesis Strategies

Phospholipase A2_22-Mediated sn-2 Hydrolysis and Re-esterification

Group II secretory phospholipase A (sPLA-GII) enables selective sn-2 modification. Native phosphatidylcholine (e.g., egg yolk PC) is hydrolyzed by sPLA-GII to lyso-PC, followed by DHA re-esterification using immobilized lipases. Cockman et al. achieved 85% sn-2 DHA incorporation using Candida antarctica lipase B (CAL-B) in tert-butanol at 55°C.

Table 1: Enzymatic vs. Chemical sn-2 Acylation Efficiency

| Method | Catalyst | Solvent | Temperature | DHA Incorporation |

|---|---|---|---|---|

| Chemical (CdCl) | CdCl | Chloroform | 40°C | 65–70% |

| Enzymatic (CAL-B) | Lipase B | tert-Butanol | 55°C | 80–85% |

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

H and C NMR are indispensable for confirming regiochemistry. For PDPC, diagnostic signals include:

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine in experimental preparations?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and quantify purity. For asymmetric phosphatidylcholines, HPLC retention times and peak integration are critical. For example, structured phosphatidylcholines (e.g., 1-palmitoyl-2-isoprenoyl derivatives) showed 58–84% purity after 120 hours of synthesis .

- Nuclear Magnetic Resonance (NMR) : Use H NMR (600 MHz) to confirm stereochemistry and acyl chain positioning. For example, diastereoisomers of asymmetric phosphatidylcholines exhibit distinct splitting patterns in CDCl/CDOD solvent systems .

- Thin-Layer Chromatography (TLC) : Validate lipid composition and detect impurities. TLC with ≥95.5% purity thresholds is recommended for lipidomic studies .

Q. What are the standard protocols for preparing liposomes containing this compound for membrane protein studies?

- Methodology :

- Lipid Film Hydration : Mix 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine with auxiliary lipids (e.g., DOPE, POPC) in a 6:3:1 molar ratio. Dissolve in chloroform, evaporate under nitrogen, and hydrate with buffer (e.g., 1 M bicine, pH 8.5) to form multilamellar vesicles .

- Nanodisc Systems : Incorporate the compound into nanodiscs with membrane scaffold proteins (MSPs) to stabilize membrane proteins. Fluorescent labeling (e.g., Rh-DHPE) enables real-time tracking of lipid-protein interactions .

- Dynamic Light Scattering (DLS) : Characterize liposome size (e.g., 3.5 nm radii micelles for oxidized phosphatidylcholines) and polydispersity .

Advanced Research Questions

Q. How can synthesis of asymmetric phosphatidylcholines like 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine be optimized to improve yield and purity?

- Methodology :

- Acylation Conditions : Use a 4:1 molar excess of docosahexaenoic acid to 1-palmitoyl-sn-glycero-3-phosphocholine. Prolong reaction times (e.g., 72–120 hours) and maintain anhydrous CHCl under nitrogen at 40°C to enhance esterification efficiency .

- Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) to activate carboxyl groups of unsaturated fatty acids, improving coupling yields .

- Purification : Use silica gel chromatography with gradient elution (chloroform/methanol/water) to isolate stereoisomers. Yields for mixed diacyl phosphatidylcholines typically range from 58% to 84% .

Q. How can discrepancies in enzyme activity measurements be resolved when using this compound as a substrate in acyltransferase assays?

- Methodology :

- Substrate Specificity : Optimize acyl-CoA donor selection. Lyso-lysolecithin acyltransferase prefers palmitoyl-CoA over oleoyl-CoA, with activity increasing by 30% in the presence of 10 mM Mg .

- Buffer Compatibility : Avoid borate or phosphate buffers, which induce vesicle leakage. Use 160 mM phosphate buffer (pH 6.0–7.4) for transesterification assays .

- Data Normalization : Account for isotopic dilution effects in radiolabeled assays. For example, C-labeled palmitoyl-CoA (50 Ci/mol) requires correction for non-enzymatic acyl transfer .

Q. How do phase separation properties of 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine affect its behavior in lipid bilayer models?

- Methodology :

- Fluorescence Quenching Assays : Use HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) to monitor pH-dependent phase segregation in DPPC/DOPC mixtures. PGPC (oxidized derivative) forms micelles at 5–60°C, disrupting bilayer homogeneity .

- Time-Resolved Fluorescence : Measure lipid packing density using DPH (1,6-diphenyl-1,3,5-hexatriene) probes. Docosahexaenoyl chains increase membrane fluidity, reducing anisotropy values by 15–20% compared to saturated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.